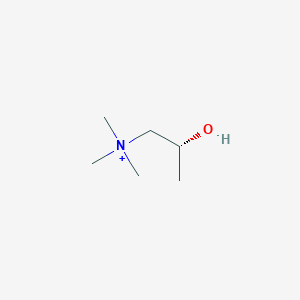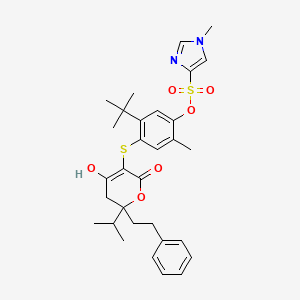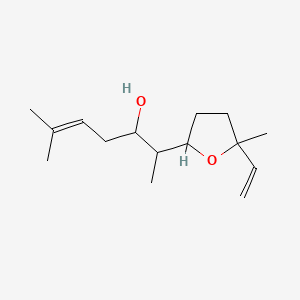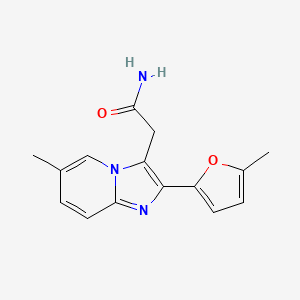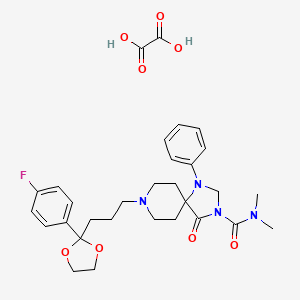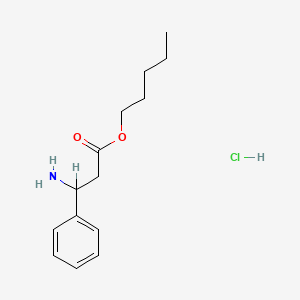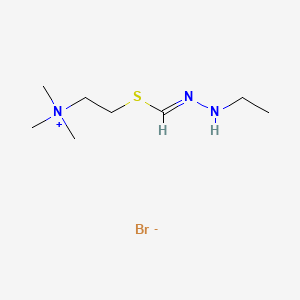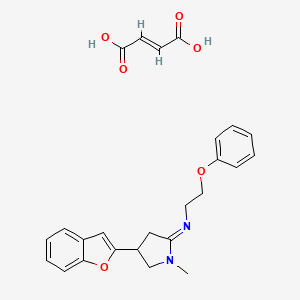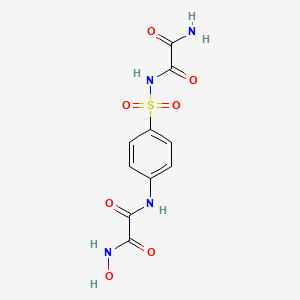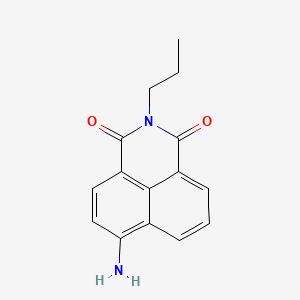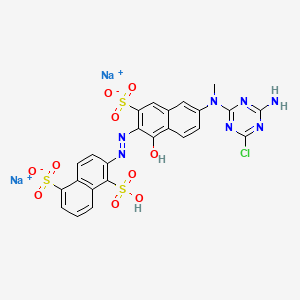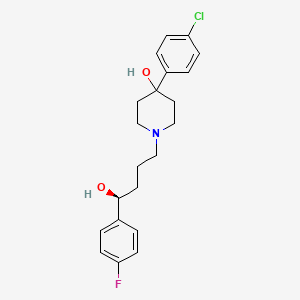
Dihydrohaloperidol, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a stereoisomer of haloperidol, a well-known antipsychotic medication
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydrohaloperidol, (S)-, involves several steps, starting from readily available precursors. One common method includes the reduction of haloperidol using specific reducing agents under controlled conditions. The reaction typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the ketone group to a secondary alcohol .
Industrial Production Methods
Industrial production of dihydrohaloperidol, (S)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Crystallization techniques are often employed to purify the compound and obtain it in the desired polymorphic form .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrohaloperidol, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl group to form different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Dihydrohaloperidol, (S)-, has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying stereoisomerism and chiral separation techniques.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of haloperidol, contributing to the understanding of drug metabolism and pharmacokinetics.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
Dihydrohaloperidol, (S)-, exerts its effects primarily through its interaction with dopamine receptors in the brain. It acts as an antagonist at the dopamine D2 receptors, inhibiting the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of haloperidol, which is used to treat various psychotic disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: The parent compound, widely used as an antipsychotic medication.
Reduced Haloperidol: Another metabolite of haloperidol with similar pharmacological properties.
Other Butyrophenones: Compounds like droperidol and benperidol, which share structural similarities and pharmacological effects
Uniqueness
Dihydrohaloperidol, (S)-, is unique due to its specific stereochemistry, which can influence its pharmacological activity and interactions with biological targets. Its study helps in understanding the role of stereoisomerism in drug action and metabolism .
Eigenschaften
CAS-Nummer |
136271-61-9 |
|---|---|
Molekularformel |
C21H25ClFNO2 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m0/s1 |
InChI-Schlüssel |
WNZBBTJFOIOEMP-FQEVSTJZSA-N |
Isomerische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC[C@@H](C3=CC=C(C=C3)F)O |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


